![molecular formula C13H14N2O2 B1471703 1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1368643-42-8](/img/structure/B1471703.png)
1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid
概要
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the use of transition metal-catalyzed carbon–carbon bond-forming reactions such as the Suzuki–Miyaura coupling . Protodeboronation of alkyl boronic esters has also been reported .
Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, “1-(2,5-Dimethylphenyl)ethanol”, has a molecular formula of C10H14O .
Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They can participate in a variety of reactions, including those involving boron reagents .
Physical And Chemical Properties Analysis
A compound similar to the one you’re asking about, “2,5-Dimethylacetophenone”, has a molecular weight of 148.2, a density of 0.988g/mL at 25°C, a melting point of -18.1°C, a boiling point of 195°C, and a vapor pressure of 0.0653mmHg at 25°C .
科学的研究の応用
Luminescence Sensing
A study by Shi et al. (2015) synthesized two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks. These frameworks showed selective sensitivity to benzaldehyde derivatives, demonstrating potential as fluorescence sensors for these chemicals due to their characteristic sharp emission bands (Shi et al., 2015).
Host for Anions
Nath and Baruah (2012) characterized imidazole containing bisphenol and its salts with dicarboxylic and mineral acids, revealing structures assisted by electrostatic and weak interactions. This study highlights the compound's versatility as a host for anions, showing extensive hydrogen bonded structures in its crystal packing (Nath & Baruah, 2012).
Molecular Structure Analysis
Wu, Liu, and Ng (2005) reported on the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leading to a dihydrate form of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid. This work provided insights into the planar organic entity and its linkage through hydrogen bonding, contributing to the understanding of molecular structures (Wu, Liu, & Ng, 2005).
Antimicrobial Activity
Research by Nural et al. (2018) synthesized a novel bicyclic thiohydantoin fused to pyrrolidine compound, displaying antimicrobial activity against various bacterial strains. This study not only explored the structural characterization of the compound but also its potential in antimicrobial applications (Nural et al., 2018).
Gas Chromatographic Methods
Anisuzzaman et al. (2000) prepared dimethyl derivatives of imidazolinone herbicides, developing efficient gas chromatographic methods for their determination. This research demonstrates the utility of such derivatives in enhancing trace level analysis of herbicides in various matrices (Anisuzzaman et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-10(2)11(5-9)6-15-7-12(13(16)17)14-8-15/h3-5,7-8H,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALYPRQDYNPBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




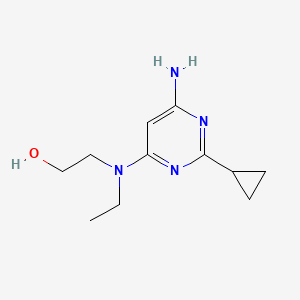

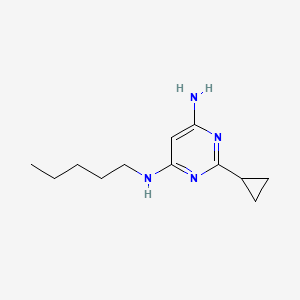
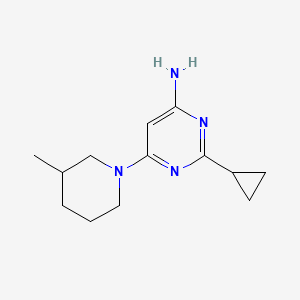
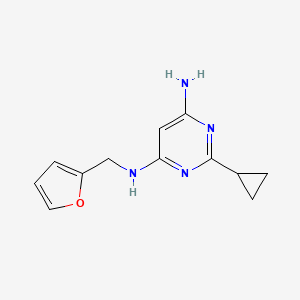



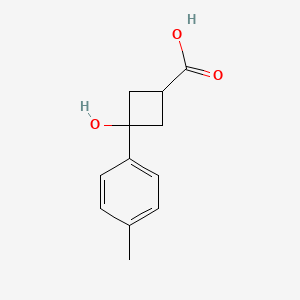

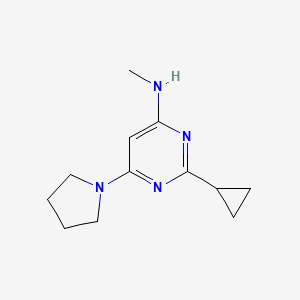

![2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B1471641.png)